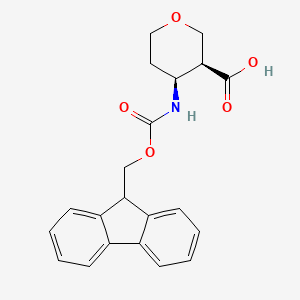
2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a type of aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring . It also contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have also been studied .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring, a six-membered ring with one nitrogen atom, is a common structural motif in many pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. Piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Fluorinated Compounds : A study detailed the synthesis of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranoside used as donors in glycosylation reactions. The presence of fluorine atoms influenced the glycosylation stereoselectivity due to the increased stability of the glycosyl triflates, indicating the effect of fluorination on chemical reactivity and stability (Crich & Vinogradova, 2007).
Electrochemical Fluorination : Research on the electrochemical fluorination of nitrogen-containing carboxylic acids, including those with piperidino groups, highlights the method's efficacy in producing perfluoroacid fluorides. These compounds are considered key precursors for creating soft-type fluorochemicals, demonstrating the application of electrochemical methods in synthesizing complex fluorinated molecules (Abe et al., 1992).
Potential Therapeutic Applications
Antineoplastic Activity : Flumatinib, structurally similar to the queried compound with a complex nitrogen-containing benzamide moiety, was investigated for its metabolism in chronic myelogenous leukemia (CML) patients. The study identified primary metabolites and suggested the drug's mechanism of action, indicating the therapeutic relevance of such compounds in cancer treatment (Gong et al., 2010).
Orexin Receptor Antagonism : Another related compound, SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, demonstrated significant antitumor activity and metabolic pathways through its pharmacokinetic profile in humans. This showcases the potential application of benzamide derivatives in treating sleep disorders and possibly other conditions influenced by orexin receptors (Renzulli et al., 2011).
Novel Therapeutic Mechanisms
- Histone Deacetylase Inhibition : The compound MGCD0103, a selective small molecule histone deacetylase (HDAC) inhibitor, highlights the diverse therapeutic potential of benzamide derivatives. MGCD0103's selectivity for specific HDACs and its promising anticancer activity in preclinical studies underline the strategic importance of chemical modifications in benzamide scaffolds for targeting epigenetic mechanisms in cancer therapy (Zhou et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFRFAKBQPLWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2819909.png)
![2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline](/img/structure/B2819913.png)

![4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2819915.png)





![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2819923.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2819926.png)
![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)